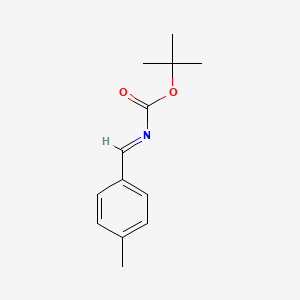

(E)-tert-Butyl 4-methylbenzylidenecarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-methylphenyl)methylidene]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMZMZVHKHOHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Formation from 4-Methylbenzaldehyde and tert-Butyl Carbamate

-

- 4-Methylbenzaldehyde (aromatic aldehyde)

- tert-Butyl carbamate (Boc-NH2)

- Solvent: Toluene or ethyl acetate

- Atmosphere: Argon or nitrogen to avoid moisture

- Temperature: Room temperature to slightly elevated (20–40 °C)

- Time: Several hours to overnight for complete reaction

Procedure :

The aldehyde and tert-butyl carbamate are mixed in the solvent under inert atmosphere. The mixture is stirred until homogeneity is achieved. Water formed during the condensation is often removed by azeotropic distillation or by using molecular sieves to drive the equilibrium toward imine formation. The reaction progress is monitored by TLC or NMR.Outcome :

Formation of (E)-tert-Butyl 4-methylbenzylidenecarbamate as a yellow to orange solid or oil, depending on purity and crystallinity.

Purification

- The crude product is typically purified by recrystallization from ethyl acetate/hexane mixtures or by column chromatography using silica gel with hexane/ethyl acetate gradients.

- Drying under vacuum yields the pure imine carbamate.

Alternative Synthetic Routes

Use of Carbamate Salts and Acid Catalysis :

Some methods involve the use of carbamate salts and mild acid catalysts (e.g., formic acid) to facilitate imine formation at room temperature over extended periods (up to one week), enhancing yield and stereoselectivity.Temperature Control and Atmosphere :

Cooling the reaction mixture to sub-zero temperatures (e.g., −20 °C) under argon atmosphere has been reported to improve selectivity and reduce side reactions, especially when sensitive reagents like bromonitromethane are involved in related synthetic steps.

Representative Experimental Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aldehyde to Carbamate Ratio | 1:1 molar ratio | Stoichiometric balance for imine formation |

| Solvent | Toluene, ethyl acetate | Non-protic solvents preferred |

| Temperature | 20–40 °C (room temperature to mild heating) | Cooling to −20 °C for sensitive steps |

| Reaction Time | 12–24 hours (up to 1 week in some protocols) | Longer times improve conversion |

| Atmosphere | Argon or nitrogen | Prevents moisture and oxidation |

| Purification | Recrystallization or silica gel chromatography | Ensures high purity |

| Yield | Typically 70–90% | Dependent on reaction conditions |

Research Findings and Optimization

- Stereoselectivity : The (E)-isomer is favored due to thermodynamic stability; reaction conditions such as temperature and solvent polarity influence the E/Z ratio.

- Moisture Sensitivity : Imine formation is reversible and sensitive to water; rigorous drying and inert atmosphere are critical.

- Catalyst Effects : Acid catalysts like formic acid can accelerate imine formation but must be carefully controlled to avoid hydrolysis.

- Scale-Up Considerations : Slow addition of reagents and temperature control are essential for reproducibility and yield in larger-scale syntheses.

Summary Table of Preparation Methods

| Method No. | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 4-Methylbenzaldehyde + Boc-NH2 | Room temp, inert atmosphere, toluene, 12–24 h | Simple, high yield, mild conditions | Requires moisture control |

| 2 | Same + formic acid catalyst | Room temp, 1 week, aqueous-organic biphasic | Enhanced conversion, mild catalyst | Longer reaction time |

| 3 | Same + low temp (−20 °C) | Argon atmosphere, toluene, 24 h | Improved stereoselectivity | Requires cooling equipment |

Chemical Reactions Analysis

(E)-tert-Butyl 4-methylbenzylidenecarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group, often using hydrogenation catalysts.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the benzylidene moiety is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to (E)-tert-Butyl 4-methylbenzylidenecarbamate. For instance, derivatives of tert-butyl phenolic compounds have shown significant inhibition of inflammatory mediators in various experimental models. In vivo tests indicated that specific derivatives exhibited up to 54% inhibition of inflammation in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin .

2. Antioxidant Properties

The compound is also being investigated for its antioxidant capabilities. Research has demonstrated that tert-butyl phenolic antioxidants can mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The mechanism involves the scavenging of free radicals and the inhibition of lipid peroxidation, making it a candidate for therapeutic formulations aimed at oxidative damage prevention .

Industrial Applications

1. Polymer Stabilization

In materials science, (E)-tert-Butyl 4-methylbenzylidenecarbamate is utilized as a stabilizer in polymers and plastics. Its incorporation helps enhance thermal stability and prolongs the lifespan of polymeric materials by preventing oxidative degradation during processing and end-use conditions .

2. Coatings and Adhesives

The compound's chemical structure allows it to be used in formulations for coatings and adhesives, where it provides improved adhesion properties and resistance to environmental factors such as moisture and UV radiation. This application is particularly relevant in automotive and construction industries, where durability is crucial .

Case Studies

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 4-methylbenzylidenecarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include the inhibition of key metabolic enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of these compounds:

Table 1: Structural and Physical Comparison

| Property | (E)-tert-Butyl 4-methylbenzylidenecarbamate | (S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate |

|---|---|---|

| CAS Number | 479423-39-7 | Not reported |

| Molecular Formula | C₁₃H₁₇NO₂ | Likely C₁₄H₁₉NO₃⁴ |

| Molecular Weight | 219.28 g/mol | ~253.31 g/mol (estimated) |

| Substituent | 4-methylbenzylidene | 4-methoxyphenethyl |

| Stereochemistry | (E)-configuration | (S)-configuration |

| Storage Conditions | 2–8°C, sealed in dry | Not reported |

⁴ Estimated based on structural similarity; methoxy group adds 30.03 g/mol compared to methyl.

Functional Implications of Structural Differences

The 4-methoxy group in the analogue donates electrons more strongly via resonance, which may enhance solubility in polar solvents or alter reaction kinetics in nucleophilic substitutions .

Steric and Stereochemical Considerations :

- The (E)-configuration of the benzylidene group creates a planar arrangement, reducing steric hindrance compared to bulkier substituents.

- The (S)-configuration in the analogue introduces chirality, making it suitable for asymmetric synthesis but requiring stringent stereochemical control .

Thermal and Chemical Stability :

- The tert-butyl group in both compounds confers steric protection to the carbamate, enhancing resistance to hydrolysis. However, the methoxy group in the analogue may increase susceptibility to oxidative degradation compared to the methyl group .

Biological Activity

(E)-tert-Butyl 4-methylbenzylidenecarbamate (CAS No. 479423-39-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant research findings.

Chemical Structure and Properties

(E)-tert-Butyl 4-methylbenzylidenecarbamate is characterized by its unique molecular structure, which includes a tert-butyl group and a carbamate moiety. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that (E)-tert-Butyl 4-methylbenzylidenecarbamate exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

- Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, possibly through caspase activation pathways.

Case Studies and Experimental Findings

-

Antimicrobial Studies :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial properties .

- Antitumor Activity :

Acute Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of (E)-tert-Butyl 4-methylbenzylidenecarbamate:

- Oral Administration : In rodent models, acute toxicity tests indicated an LD50 greater than 2000 mg/kg, suggesting low acute toxicity .

- Repeated Dose Studies : Long-term exposure studies showed no significant adverse effects on liver or kidney function at doses up to 100 mg/kg/day over a 90-day period .

Absorption and Distribution

The pharmacokinetic properties of (E)-tert-Butyl 4-methylbenzylidenecarbamate suggest good absorption due to its lipophilic nature. Studies indicate that it can cross cell membranes effectively, facilitating distribution to various tissues.

Metabolism

Metabolic studies reveal that the compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-tert-butyl 4-methylbenzylidenecarbamate, and how can reaction conditions be optimized to favor the E-isomer?

- Methodological Answer : The synthesis typically involves condensation of 4-methylbenzaldehyde with tert-butyl carbamate. To favor the E-isomer, reaction conditions such as temperature control (e.g., maintaining 0–25°C) and the use of dehydrating agents (e.g., molecular sieves) are critical. Catalytic acid or base conditions (e.g., p-TsOH or NaHCO₃) can influence the equilibrium between E/Z isomers. Monitoring via NMR spectroscopy (e.g., coupling constants in ¹H NMR) is essential to confirm stereochemistry .

Q. Which spectroscopic techniques are most reliable for characterizing the E-configuration and purity of this compound?

- Methodological Answer :

- ¹H NMR : The coupling constant (J) between the α,β-unsaturated protons typically ranges from 12–16 Hz for the E-isomer, distinguishing it from the Z-isomer (lower J values).

- IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the carbamate C=O stretch.

- HPLC or GC-MS : Used to assess purity and rule out residual solvents or byproducts .

Q. What safety precautions should be observed during handling and storage of tert-butyl carbamate derivatives?

- Methodological Answer :

- Storage : Keep in airtight containers at room temperature, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the conformational stability of the tert-butyl group in this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations can model the axial vs. equatorial positioning of the tert-butyl group in carbamate derivatives. Explicit solvent models (e.g., water or DMSO) are necessary to account for solvation effects, as gas-phase calculations may favor thermodynamically unstable conformers. Low-temperature NMR experiments (e.g., at −80°C) can validate computational predictions by resolving dynamic conformational exchange .

Q. What experimental approaches resolve contradictions in reactivity data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Perform kinetic assays at pH 3–10 to monitor hydrolysis rates. For example, under acidic conditions, the tert-butyl group may undergo cleavage, while basic conditions could promote carbamate degradation.

- Controlled Reactivity Tests : Use buffered solutions with inert co-solvents (e.g., THF) to isolate pH effects. Compare results with analogous compounds (e.g., tert-butyl hydroperoxide derivatives) to identify trends .

Q. How can advanced catalytic systems enhance the regioselectivity of reactions involving this carbamate?

- Methodological Answer : Transition-metal catalysts (e.g., Pd or Ru complexes) can direct functionalization at specific positions. For example, palladium-catalyzed cross-coupling reactions may target the benzylidene moiety while preserving the carbamate group. Steric effects of the tert-butyl group can be leveraged to favor meta- over para-substitution in aromatic systems .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing synthetic yield and reproducibility?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design or response surface methodology, can systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). Multivariate analysis identifies critical factors affecting yield and stereoselectivity. Replicate experiments (n ≥ 3) ensure robustness .

Stability and Degradation

Q. What analytical techniques detect degradation products of this compound under oxidative or thermal stress?

- Methodological Answer :

- LC-HRMS : Identifies degradation products via exact mass analysis.

- TGA/DSC : Assesses thermal stability by measuring weight loss or exothermic events.

- Accelerated Aging Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor changes using HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.